N-Cyano-1H-pyrrole-1-carboximidamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-cyanopyrrole-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-9-6(8)10-3-1-2-4-10/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAXOLUUMVHOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom of an element other than carbon within their ring structure. jnao-nu.com These compounds are of immense importance as they are widespread in nature and form the basis for a vast number of pharmaceutical, agrochemical, and industrial products. jnao-nu.com In fact, it is estimated that over 90% of commercially available medicines contain a heterocyclic scaffold. nih.gov
N-Cyano-1H-pyrrole-1-carboximidamide is a prime example of a heterocyclic compound, featuring a five-membered pyrrole (B145914) ring with a nitrogen heteroatom. echemi.com The pyrrole ring itself is a fundamental structural motif found in numerous natural products, including heme, chlorophyll, and vitamin B12. scitechnol.com The presence of this ring system in this compound immediately places it in a class of molecules with significant potential for biological activity and diverse applications. nih.gov The continued development of new synthetic methods allows for the rapid creation of a wide variety of functionalized heterocyclic compounds, which is crucial for medicinal chemists looking to expand the available drug-like chemical space. rsc.org
Significance of Pyrrole and Imidamide Scaffolds in Synthetic Design
De Novo Pyrrole Ring Formation Approaches
The construction of the pyrrole core from the ground up offers a powerful means to introduce a wide array of substituents and functionalities with a high degree of control over the final molecular architecture.
Cyclocondensation Methodologies Utilizing Nitrile Precursors
Cyclocondensation reactions that utilize nitrile-containing starting materials are a cornerstone in the synthesis of cyanopyrroles. These methods often involve the reaction of α-aminonitriles with α,β-unsaturated carbonyl compounds. For instance, the reaction of aminoacetonitrile (B1212223) hydrochloride with enones can furnish 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles. While these intermediates can be stable, α-substituted α-aminonitriles can be readily converted to the corresponding 2,3,5-trisubstituted pyrroles, often facilitated by microwave irradiation. acs.orgnih.gov The key step in this process is believed to be the thermal electrocyclization of a stabilized 2-azapentadienyl anion, which is formed through the condensation of the initial reactants and subsequent deprotonation. acs.orgnih.gov
Another notable approach involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation. This strategy allows for the synthesis of tetrasubstituted and functionalized NH-pyrroles from gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). The resulting pyrroles feature both amidine and aromatic nitrile motifs, which are valuable for further chemical transformations. organic-chemistry.org
The following table summarizes representative examples of cyclocondensation reactions for the synthesis of cyanopyrrole precursors.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Enone | Aminoacetonitrile hydrochloride | One-pot reaction | 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitrile | acs.orgnih.gov |
| α-Substituted α-aminonitrile | Enone | Microwave irradiation | 2,3,5-trisubstituted pyrrole | acs.orgnih.gov |
| gem-Diactivated acrylonitrile | Trimethylsilyl cyanide (TMSCN) | DBU, dioxane-water | Tetrasubstituted NH-pyrrole with amidine and nitrile motifs | organic-chemistry.org |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex pyrrole structures in a single pot. bohrium.comresearchgate.netorientjchem.orgrsc.org These reactions allow for the formation of multiple bonds in a sequential manner, avoiding the need for isolation of intermediates and often leading to high yields and structural diversity.
A prominent example is the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which provides a general and highly regioselective route to substituted pyrroles. bohrium.com This method is notable for its broad substrate scope, accommodating less reactive aryl and alkyl ketones, and its tolerance of various functional groups. bohrium.com Isocyanide-based multicomponent reactions (I-MCRs) also represent a powerful tool for the synthesis of polysubstituted pyrroles. rsc.orgrsc.org These one-pot domino procedures are characterized by their simplicity and green credentials, as they often proceed without the need for intermediate isolation and generate minimal waste. rsc.orgrsc.org
The following table provides an overview of selected multi-component reactions for the synthesis of substituted pyrroles.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Ketone | Amine | Vicinal diol | Ruthenium catalyst | Substituted pyrrole | bohrium.com |
| 5-Amino-pyrazole | Aldehyde | Dialkyl acetylenedicarboxylate | PTSA·H₂O, ultrasound | Fully substituted pyrrole-pyrazole hybrid | rsc.org |
| Nitrile | α-Bromoester | Arylglyoxal | Catalyst-free, THF | Polysubstituted pyrrole | nih.gov |
Catalyzed Cyclization Protocols for Pyrrole Derivatives
Catalyzed cyclization reactions provide another versatile avenue for the construction of the pyrrole ring, often with high levels of control over the product's structure. Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes is an effective method for forming substituted pyrroles. organic-chemistry.orgnih.gov This reaction proceeds with high regioselectivity and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov
Enzyme-catalyzed approaches have also been developed, offering a green and mild alternative to traditional chemical methods. For instance, α-amylase from hog pancreas has been shown to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrrole derivatives in good to excellent yields. nih.gov This biocatalytic approach is distinguished by its operational simplicity and clean reaction profile. nih.gov
The following table highlights key catalyzed cyclization reactions for pyrrole synthesis.
| Starting Material(s) | Catalyst | Reaction Type | Product | Reference |
| α-Amino ketone and alkyne | Gold catalyst | Hydroamination/Cyclization | Substituted pyrrole | organic-chemistry.orgnih.gov |
| Acetonylacetone and primary amine | α-Amylase | Paal-Knorr reaction | N-substituted pyrrole | nih.gov |
| N-Homoallylicamines and arylboronic acids | Palladium(II) | Oxidative arylation/aza-Wacker cyclization | Polysubstituted pyrrole | uctm.edu |
Stereoselective and Regioselective Synthesis of Substituted Pyrroles
The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, and several methods have been developed for the stereoselective and regioselective synthesis of substituted pyrroles.
An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. nih.govacs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. nih.govacs.org Another example is the regio- and enantioselective cyclization of pyrroles onto N-acyliminium ions, generated in situ from hydroxylactams, which is catalyzed by a chiral thiourea-pyrrole catalyst. nih.gov
Isothiourea-catalyzed multicomponent cascade reactions have also been employed for the stereoselective divergent synthesis of pyrazolone-derived β-amino acid esters and β-lactams, demonstrating the potential of this approach for creating chiral heterocyclic structures. nih.gov
Functionalization of Pre-existing Pyrrole Scaffolds
The modification of an existing pyrrole ring is a complementary strategy to de novo synthesis, allowing for the introduction of specific functional groups onto a pre-formed heterocyclic core.
Introduction of Cyano Functionality onto Pyrrole Rings
The direct introduction of a cyano group onto a pyrrole ring can be achieved through various cyanation reactions. Ruthenium-catalyzed oxidative cyanation of tertiary amines, including pyrrolidine (B122466) derivatives, using acetone (B3395972) cyanohydrin as a safer cyanating agent, has been reported. nih.gov While this method applies to the saturated analog, subsequent aromatization could potentially yield cyanopyrroles.
More direct methods for the cyanation of aromatic pyrroles are also available. These often involve electrophilic cyanating agents. The specific conditions and reagents used can influence the regioselectivity of the cyanation, with substitution typically occurring at the electron-rich positions of the pyrrole ring. The development of metal- and oxidant-free cyanation processes, such as those utilizing electrochemistry, represents a greener approach to this transformation. researchgate.net
The following table summarizes methods for the introduction of cyano functionality.
| Pyrrole Substrate | Cyanating Agent | Catalyst/Conditions | Product | Reference |
| Tertiary amines (including pyrrolidine) | Acetone cyanohydrin | Ruthenium catalyst | α-Aminonitrile | nih.gov |
| Aromatic amides | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | [RuCl₂(p-cymene)]₂/AgSbF₆ | C(sp²)-H cyanated product | nih.gov |
| Primary, secondary, or tertiary amines | Cyanogen halides (e.g., BrCN) | Direct cyanation | N-cyanation product | researchgate.net |
Installation of Carboximidamide Moieties on Pyrrole Nitrogen
The core challenge in synthesizing this compound lies in the selective formation of the N-cyano-carboximidamide (or N-cyanoguanidine) group on the pyrrole nitrogen. Direct N-acylation or related reactions on the pyrrole ring can be complex. While pyrrole is aromatic, it is also highly reactive towards electrophiles, often leading to polymerization or substitution on the carbon atoms of the ring rather than the nitrogen. uctm.edunumberanalytics.com
A plausible, though not explicitly documented, strategy involves a multi-step sequence. One potential pathway could involve the reaction of pyrrole with a suitable electrophilic cyanating agent. For instance, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been used for the C-cyanation of pyrroles, demonstrating the feasibility of introducing a cyano group to the heterocyclic core. acs.org A related approach for N-functionalization might involve the reaction of a pyrrole salt (e.g., potassium pyrrolide) with an electrophile containing the pre-formed carboximidamide skeleton.
Alternatively, a common method for constructing N-cyanoguanidines involves the reaction of an amine with sodium dicyanamide (B8802431) (NaHNCN). researchgate.net This suggests a possible route where pyrrole, acting as a secondary amine, could react with a dicyanamide salt, although the reactivity of the pyrrole nitrogen in this context would need to be optimized. The synthesis of related N'-cyano-carboximidamide compounds, such as P2X7 antagonists, often involves building the cyanoguanidine moiety as a final step in the synthetic sequence. researchgate.net
Palladium-Catalyzed C-H Functionalization Strategies in Pyrroles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Direct C-H functionalization, in particular, offers an atom-economical approach to creating analogs of a target molecule by modifying the core structure without the need for pre-functionalized starting materials. nih.gov
For the pyrrole scaffold, palladium catalysis can be employed to introduce aryl, alkyl, or other functional groups at the C2, C3, C4, or C5 positions. This strategy is invaluable for synthesizing a library of analogs of this compound, where the pyrrole ring itself is substituted. The arylation of pyrroles with aryl chlorides, for example, has been demonstrated using a palladium acetate (B1210297) catalyst in conjunction with a phosphine (B1218219) ligand. acs.org
The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can often be controlled by the choice of catalyst, ligands, and the electronic properties of the starting pyrrole. For instance, 2,5-substituted pyrroles can be arylated at the remaining C-H bonds to generate tri-, tetra-, or even penta-substituted products. nih.gov This allows for the systematic modification of the pyrrole core to explore structure-activity relationships in analog design.
Below is a table summarizing representative conditions for this strategy:
| Catalyst/Ligand | Coupling Partner | Solvent | Base | Outcome |
| Palladium Acetate / 2-(dicyclohexylphosphino)-biphenyl | Aryl Chlorides | Dioxane | K3PO4 | Arylation of the pyrrole ring. acs.org |
| Palladium(II) Acetate | Diaryliodonium Salts | Toluene | NaOAc | Direct arylation of 2,5-substituted pyrroles. nih.gov |
| Pd-NHC Complexes | Electron-deficient aryl chlorides | Dioxane | K3PO4 | Moderate to good yields of C-arylated pyrroles. |
This table is for illustrative purposes and specific conditions may vary based on the substrate.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound involves designing processes that are safer, more efficient, and have a lower environmental impact. This can be achieved by minimizing solvent use, avoiding hazardous catalysts, and utilizing renewable starting materials.
Solvent-Minimized and Catalyst-Free Approaches
A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. Several methods for pyrrole synthesis have been developed that operate under solvent-free conditions. These approaches not only reduce waste but can also lead to simpler reaction setups and purifications.
One notable example is the Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu This reaction has been successfully adapted to solvent-free conditions, sometimes with the aid of a mild catalyst that can be easily recovered and reused. rgmcet.edu.inresearchgate.net For instance, catalysts like iodine or scandium(III) triflate have been shown to promote the reaction efficiently without the need for a bulk solvent. rgmcet.edu.inresearchgate.net
Furthermore, multicomponent reactions offer a highly efficient and atom-economical route to complex molecules in a single step. Catalyst- and solvent-free three-component reactions for the synthesis of polysubstituted pyrroles have been reported, providing a green alternative to traditional, multi-step syntheses.
| Method | Reactants | Conditions | Key Advantage |
| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | Iodine (catalyst), room temp, solvent-free | Avoids harsh acids and organic solvents. rgmcet.edu.in |
| Paal-Knorr Synthesis | 2,5-Hexanedione, Aniline | Sc(OTf)3 (catalyst), 60°C, solvent-free | High efficiency with a recyclable Lewis acid catalyst. researchgate.net |
| Three-Component Reaction | Primary Amine, 1,3-Dicarbonyl, 1,2-Diaza-1,3-diene | Room temp, solvent- and catalyst-free | High atom economy and operational simplicity. |
This table illustrates examples of green synthetic approaches to the pyrrole core.
Utilization of Sustainable Feedstocks (e.g., Carbohydrates)
The foundation of a sustainable chemical synthesis lies in the use of renewable raw materials. Carbohydrates, which are abundant and derived from biomass, represent a key sustainable feedstock. The core precursor for the widely used Paal-Knorr pyrrole synthesis is a 1,4-dicarbonyl compound. libretexts.orgorganic-chemistry.org These dicarbonyl compounds can, in principle, be derived from carbohydrate sources.
For example, the acid-catalyzed dehydration of fructose (B13574) leads to 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. HMF can be further converted into 2,5-hexanedione, a classic 1,4-dicarbonyl substrate for the Paal-Knorr synthesis. This pathway provides a direct link from renewable biomass to the pyrrole heterocyclic core, which could then be further functionalized to the target molecule, this compound. The synthesis of 1,4-dicarbonyls remains a challenge, but various methods are continuously being developed to access these important intermediates from diverse starting materials. researchgate.netnih.gov
Reaction Chemistry and Transformations of N Cyano 1h Pyrrole 1 Carboximidamide
Reactivity of the Cyano Group
The cyano group (C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This inherent reactivity is a cornerstone of its chemical behavior.
The carbon atom of the nitrile group in N-Cyano-1H-pyrrole-1-carboximidamide is an electrophilic center that readily reacts with nucleophiles. wikipedia.org These nucleophilic addition reactions can lead to the formation of a variety of adducts, breaking the carbon-nitrogen triple bond. wikipedia.org
Hydrolysis represents a fundamental transformation of the cyano group. Under either acidic or basic conditions, the nitrile can be converted into a carboxamide and subsequently to a carboxylic acid derivative. google.com In the context of the N-cyanoguanidine structure, hydrolysis would transform the cyano group into a carbamoyl (B1232498) group, yielding a urea (B33335) derivative. The reaction typically proceeds through an initial nucleophilic attack by water (in acid) or a hydroxide (B78521) ion (in base) on the nitrile carbon, followed by tautomerization and further hydrolysis.
Table 1: Examples of Nucleophilic Addition to Nitriles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Water/Hydroxide | H₂O / H⁺ or OH⁻ | Amide / Carboxylic Acid |
| Alcohols | R-OH | Imidate / Ester (after hydrolysis) |
| Amines | R-NH₂ | Amidine |
| Grignard Reagents | R-MgX | Ketone (after hydrolysis) |
This table presents general reactions of the nitrile functional group.
The cyano group can participate in annulation reactions, which are processes that form a new ring onto an existing molecular framework. One pathway involves the reaction of the cyanoguanidine moiety with bifunctional reagents. For instance, reaction with a compound containing two nucleophilic sites could lead to a cyclization event where the cyano carbon is incorporated into a new heterocyclic ring. nih.govnih.gov
Additionally, transition-metal catalysis can enable novel annulation pathways. For example, nickel-catalyzed reductive cyclization methods have been developed that can activate and functionalize C-CN bonds, leading to the construction of new ring systems like oxindoles. nih.gov Such strategies could potentially be adapted for this compound to synthesize more complex, fused heterocyclic structures.
Reactivity of the Carboximidamide Moiety
The N-cyanoguanidine portion of the molecule is a complex functional group with its own distinct reactivity, including tautomerism, acid-base behavior, and participation in condensation and cyclization reactions.
The N-cyanoguanidine functional group can exist in different tautomeric forms. sciencemadness.orgwikipedia.org These forms differ in the position of a proton and the location of the double bonds within the guanidine (B92328) core. researchgate.net For N-substituted-N'-cyanoguanidines, NMR studies have shown that the tautomer where the imine (C=N) double bond is conjugated with the cyano group is the predominant form in solution. psu.edursc.org This suggests that for this compound, the tautomer with the double bond between the carbon and the nitrogen adjacent to the cyano group is likely favored.
Guanidine itself is one of the strongest organic bases in aqueous solution, with a pKa of 13.6 for its conjugate acid. mdpi.com However, the introduction of the strongly electron-withdrawing cyano group significantly reduces the basicity of the carboximidamide moiety. psu.edu This effect is due to the delocalization of the nitrogen lone pairs into the cyano group, making them less available for protonation. Consequently, this compound is expected to be a very weak base.
Table 2: Tautomeric Forms of N-Cyanoguanidine Moiety
| Tautomer Name | Structural Feature | Stability Note |
|---|---|---|
| Imino Tautomer | C=N bond conjugated with the cyano group | Generally the more stable and predominant form. psu.edursc.org |
| Amino Tautomer | C=N bond is part of the C(NH₂)=N-CN linkage | Generally the less favored tautomeric form. researchgate.net |
The carboximidamide moiety is reactive towards various electrophiles and can also participate in condensation reactions with nucleophiles. For example, cyanoguanidines are known to react with amines under heating to form biguanides or, in the case of polyamines, to form polymers. nih.govstackexchange.com The reaction involves the amine attacking the central carbon of the guanidine, leading to the displacement of another amino group.
Furthermore, the N-cyanoguanidine unit is a valuable precursor for synthesizing nitrogen-rich heterocycles. It can undergo cyclocondensation reactions with bifunctional compounds such as β-dicarbonyls or α,β-unsaturated ketones to form pyrimidines and other related systems. nih.govnih.gov For instance, reaction with ethylenediamine (B42938) has been shown to yield a cyclic N-cyanoguanidine through the elimination of ammonia. researchgate.net Intramolecular cyclization is also a possibility if the pyrrole (B145914) ring were to bear a suitably positioned reactive group. nih.govresearchgate.net
While not a direct reaction of this compound itself, a key related transformation in this area of chemistry is the synthesis of guanidines using specific reagents. 1H-Pyrazole-1-carboxamidine hydrochloride is a widely used and effective electrophilic reagent for the guanylation of primary and secondary amines. ntnu.noresearchgate.net This method provides a reliable route to synthesize various guanidine-containing compounds. thieme-connect.comacs.orgorganic-chemistry.org
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the pyrazole-1-carboxamidine. ntnu.no This addition is followed by the elimination of pyrazole, which is a good leaving group, to furnish the corresponding guanidinium (B1211019) salt. ntnu.no The reaction is versatile and can be performed under mild conditions, often in solvents like acetonitrile (B52724) or DMF, sometimes with the addition of a base to neutralize the hydrochloride salt. ntnu.noresearchgate.net Microwave assistance has also been shown to accelerate this transformation. organic-chemistry.org
Table 3: Guanidinylation of Amines using 1H-Pyrazole-1-carboxamidine Hydrochloride
| Amine Substrate | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Primary Aliphatic Amines | Alkylguanidinium salt | MeCN, reflux, 2-3 hours | ntnu.no |
| Secondary Aliphatic Amines | N,N-Dialkylguanidinium salt | Mild conditions | researchgate.net |
| Amines in Peptide Synthesis | Peptidyl guanidine | DMF, base (e.g., DIEA) | acs.org |
Pyrrole Ring Reactivity and Substituent Effects
The this compound moiety attached to the pyrrole nitrogen acts as a strong electron-withdrawing group. This is due to the cumulative inductive and resonance effects of the cyano and imidamide functionalities. Consequently, the electron density of the pyrrole ring is substantially diminished compared to unsubstituted pyrrole. This deactivation has profound implications for the ring's reactivity towards both electrophiles and nucleophiles.
Electrophilic Substitution:
Pyrrole is known to be highly reactive towards electrophiles, often leading to polymerization under strongly acidic conditions. uobaghdad.edu.iqpharmaguideline.com The electron-withdrawing nature of the N-cyano-carboximidamide group in this compound deactivates the pyrrole ring towards electrophilic attack. cdnsciencepub.com This reduced reactivity allows for more controlled electrophilic substitution reactions.
Typically, electrophilic substitution on the pyrrole ring occurs preferentially at the C-2 position due to the greater stabilization of the cationic intermediate. uobaghdad.edu.iqonlineorganicchemistrytutor.comyoutube.com However, the presence of an electron-withdrawing group on the nitrogen atom alters this regioselectivity. For N-substituted pyrroles with such groups, electrophilic attack is directed to the C-3 position. This is because the deactivating effect is more pronounced at the C-2 position, making the C-3 position relatively more susceptible to electrophilic attack.
Common electrophilic substitution reactions applicable to deactivated pyrroles include:
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br).
Acylation: Introduction of an acyl group (-COR).
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-N-cyano-1H-pyrrole-1-carboximidamide |
| Sulfonation | SO₃/Pyridine | This compound-3-sulfonic acid |
| Bromination | NBS | 3-Bromo-N-cyano-1H-pyrrole-1-carboximidamide |
| Acylation | Acyl chloride/Lewis acid | 3-Acyl-N-cyano-1H-pyrrole-1-carboximidamide |
Nucleophilic Substitution:
The pyrrole ring itself is generally not susceptible to nucleophilic aromatic substitution due to its electron-rich nature. The presence of the electron-withdrawing N-cyano-carboximidamide group reduces the electron density of the ring, but direct nucleophilic substitution on the pyrrole ring is still uncommon unless further activated by other electron-withdrawing groups on the ring itself or through specific reaction mechanisms like the SNAr pathway. Nucleophilic attack is more likely to occur at the carbon atom of the cyano group or the carboximidamide moiety.
The aromatic character of pyrrole generally makes it a poor diene in Diels-Alder reactions. ucla.edu However, the presence of electron-withdrawing groups on the nitrogen atom can enhance its diene character, facilitating [4+2] cycloaddition reactions. cdnsciencepub.comucla.edu The N-cyano-carboximidamide group is expected to promote the participation of the this compound molecule as a diene in Diels-Alder reactions with reactive dienophiles.
For the reaction to proceed, the dienophile should ideally be electron-deficient. masterorganicchemistry.com The reaction would lead to the formation of a 7-azabicyclo[2.2.1]heptene derivative. The stereoselectivity of the reaction, particularly the endo/exo selectivity, would be influenced by the specific dienophile used and the reaction conditions. youtube.com
| Dienophile | Expected Product Type |
| Maleic anhydride | 7-(Cyano-carboximidamido)-7-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| Dimethyl acetylenedicarboxylate | Dimethyl 7-(Cyano-carboximidamido)-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
| N-Phenylmaleimide | 7-(Cyano-carboximidamido)-N-phenyl-7-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |
Oxidation:
The oxidation of pyrroles can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov The pyrrole ring can be dearomatized to form pyrrolinones or other oxidized species. nih.govresearchgate.net The presence of the electron-withdrawing N-cyano-carboximidamide group would likely make the pyrrole ring more resistant to oxidation compared to unsubstituted pyrrole. However, under strong oxidizing conditions, degradation of the ring is possible. The oxidation of N-substituted pyrroles can lead to the formation of N-substituted maleimides. youtube.com
Reduction:
The reduction of the pyrrole ring in this compound can be achieved through catalytic hydrogenation, which would typically yield the corresponding pyrrolidine (B122466) derivative. This process saturates the double bonds of the pyrrole ring.
The cyano group (-CN) of the substituent can also be reduced. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd, PtO₂), which would convert the cyano group to an aminomethyl group (-CH₂NH₂). researchgate.net The choice of reducing agent and conditions would determine whether the pyrrole ring, the cyano group, or both are reduced. For instance, dissolving metal reductions, such as the Birch reduction, are known to reduce electron-rich pyrroles to 3-pyrrolines. beilstein-journals.orgox.ac.uk
| Reagent/Condition | Potential Reduction Product(s) |
| H₂/Pd-C | N-(Aminomethylformimidoyl)-1H-pyrrole-1-carboximidamide (reduction of CN) or N-Cyano-pyrrolidine-1-carboximidamide (reduction of pyrrole ring) |
| LiAlH₄ | N-(Aminomethylformimidoyl)-1H-pyrrole-1-carboximidamide (reduction of CN) |
| Zn/HCl | N-Cyano-2,5-dihydro-1H-pyrrole-1-carboximidamide (partial reduction of pyrrole ring) |
Cascade and Domino Reactions Involving this compound
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. nih.gov
While specific cascade or domino reactions involving this compound are not extensively documented, the functional groups present in the molecule offer potential for such transformations. The pyrrole ring, the cyano group, and the carboximidamide moiety can all participate in sequential reactions.
For example, a cascade reaction could be initiated by a nucleophilic addition to the cyano group, followed by an intramolecular cyclization involving the pyrrole ring. Alternatively, a reaction could be designed where an initial transformation on the pyrrole ring generates a reactive intermediate that subsequently triggers a reaction within the N-cyano-carboximidamide substituent. The development of such reactions would be a subject of synthetic methodology research.
Advanced Spectroscopic Characterization and Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is anticipated to provide definitive information about the protons on the pyrrole (B145914) ring. The N-cyano-1-carboximidamide substituent is attached to the nitrogen atom, meaning the symmetry of the 1H-pyrrole ring is maintained. This would lead to two distinct signals for the pyrrole ring protons.
The protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). Based on data for 1H-pyrrole, where α-protons typically appear around 6.7 ppm and β-protons around 6.1 ppm, the electron-withdrawing nature of the N-cyano-1-carboximidamide group is expected to shift both signals downfield. The α-protons, being closer to the substituent, should experience a more significant shift. Additionally, signals corresponding to the N-H protons of the carboximidamide group are expected, which would likely appear as broad singlets due to quadrupole broadening and potential chemical exchange.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2, H5 (α-protons) | ~7.0 - 7.5 | Triplet | J(H2,H3) ≈ 2.5 Hz |
| H3, H4 (β-protons) | ~6.3 - 6.8 | Triplet | J(H3,H2) ≈ 2.5 Hz |
| -NH₂ | ~5.0 - 8.0 | Broad Singlet | - |
These values are estimates and can vary based on solvent and concentration.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. For 1H-pyrrole, the α-carbons (C2, C5) resonate at approximately 118 ppm, and the β-carbons (C3, C4) at around 108 ppm. The electron-withdrawing substituent on the nitrogen is expected to deshield these carbons, shifting their signals to a higher frequency.
Furthermore, two additional signals are predicted for the carbons of the N-cyano-1-carboximidamide group: one for the nitrile carbon (C≡N) and one for the imidamide carbon (C=N). Based on data for analogous compounds like cyanoguanidine, the nitrile carbon is expected in the 115-120 ppm range, while the imidamide carbon should appear further downfield, typically above 150 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C5 (α-carbons) | ~120 - 125 |
| C3, C4 (β-carbons) | ~110 - 115 |
| C≡N (Nitrile) | ~115 - 120 |
| C=N (Imidamide) | ~155 - 160 |
These values are estimates and subject to solvent effects.
While the predicted ¹H and ¹³C NMR spectra are relatively simple, 2D NMR experiments would be invaluable for unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals with their directly attached carbon signals, confirming the assignments for the C2/C5 and C3/C4 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations. Key correlations would be expected from the α-protons (H2/H5) to the β-carbons (C3/C4) and vice-versa. Crucially, correlations from the α-protons to the imidamide carbon would firmly establish the connectivity of the substituent to the pyrrole ring.
COSY (Correlation Spectroscopy): This would show the coupling between adjacent protons, in this case, between the α-protons and the β-protons of the pyrrole ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is essential for identifying the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically found in the 2260-2220 cm⁻¹ region. spectroscopyonline.com Another key feature would be the stretching vibration of the C=N double bond of the imidamide group, which is expected in the 1690-1630 cm⁻¹ range. researchgate.net The N-H stretching vibrations of the terminal NH₂ group would appear as one or two bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com Vibrations associated with the pyrrole ring (C-H and C-N stretching) would also be present in the fingerprint region. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the nitrile stretch, as the C≡N triple bond often gives a strong and sharp Raman signal. acs.org The symmetric vibrations of the pyrrole ring would also be expected to be Raman active. The C=N stretch would also be observable, providing complementary information to the IR spectrum.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal | Intensity |
| N-H Stretch | 3500 - 3300 | Weak | Medium-Strong |
| C≡N Stretch | 2260 - 2220 | Strong | Strong |
| C=N Stretch | 1690 - 1630 | Medium | Medium |
| C=C Stretch (Pyrrole) | 1600 - 1450 | Medium | Medium |
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the verification of the molecular formula. For N-Cyano-1H-pyrrole-1-carboximidamide (C₆H₆N₄), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N).
Calculated HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₇N₄⁺ | 135.0665 |
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₆H₆N₄.
Mechanistic Organic Chemistry and Reaction Dynamics
Elucidation of Reaction Pathways and Transition States
A fundamental aspect of understanding the chemistry of N-Cyano-1H-pyrrole-1-carboximidamide would be the detailed mapping of its formation and subsequent reactions. This involves identifying the precise sequence of bond-making and bond-breaking events, as well as characterizing the high-energy transition states that govern the reaction rates.
The synthesis of the pyrrole (B145914) ring itself can often proceed through various mechanistic routes. For instance, in [3+2] cycloaddition reactions, a common method for forming five-membered rings, the pathway can be either concerted, where all bonds are formed in a single step, or stepwise, involving the formation of a discernible intermediate. The specific mechanism is highly dependent on the nature of the reactants and the reaction conditions. Computational studies, such as Density Functional Theory (DFT), would be instrumental in calculating the energy profiles of both potential pathways to determine the favored route for the formation of a precursor to this compound.
Kinetic Studies and Rate Law Determination
To gain a quantitative understanding of the reactions involving this compound, detailed kinetic studies would be necessary. This involves measuring reaction rates under various conditions to determine the rate law, which provides insight into the molecularity of the rate-determining step.
Many synthetic routes to pyrrole derivatives are significantly accelerated by the presence of catalysts or additives. These can range from simple acids and bases to more complex transition metal complexes. For example, gold(III) chloride has been shown to be an effective catalyst in the cyclization of certain precursors to form N-ureido-pyrrole derivatives. A systematic study of different catalysts would be required to identify an efficient method for the synthesis of this compound and to understand the role of the catalyst in the reaction mechanism.
Table 1: Potential Catalysts for Pyrrole Synthesis
| Catalyst Type | Potential Role |
|---|---|
| Acid Catalysts | Protonation of carbonyl groups to enhance electrophilicity. |
| Base Catalysts | Deprotonation to generate nucleophilic species. |
The choice of solvent can have a profound impact on reaction rates and even alter the operative mechanism. Polar solvents may stabilize charged intermediates and transition states, accelerating stepwise pathways, while nonpolar solvents might favor concerted mechanisms. Theoretical studies employing implicit solvation models can provide valuable predictions on how the reaction profile of this compound's synthesis might change in different solvent environments.
Table 2: Expected Influence of Solvent Polarity on Reaction Mechanisms
| Solvent Polarity | Potential Effect on Stepwise Mechanisms | Potential Effect on Concerted Mechanisms |
|---|---|---|
| High | Rate acceleration due to stabilization of polar intermediates/transition states. | Minimal to moderate effect. |
Stereochemical Aspects of Pyrrole Ring Formation and Functionalization
While the parent this compound is achiral, the introduction of substituents during its synthesis or in subsequent reactions could lead to the formation of stereocenters. Understanding and controlling the stereochemical outcome of these reactions is a critical aspect of modern organic synthesis. The development of stereoselective methods, potentially employing chiral catalysts, would be a key area of research. For instance, dirhodium tetracarboxylate-catalyzed reactions have been successfully used for the highly enantio- and diastereoselective C-H functionalization of related pyrrole structures.
Investigation of Unexpected Byproduct Formation
Detailed research into the synthesis of various substituted pyrroles has identified several types of unexpected byproducts. For instance, in condensation reactions of diones with pyrrole under acidic conditions, the expected products can be accompanied by a variety of other compounds. One study on the reaction of 1,3-cyclohexanedione (B196179) with pyrrole reported not only the anticipated bis-dipyrromethane but also a mono-condensed product, a 2-alkenylpyrrole derivative, and surprisingly, 5,5-dipropyldipyrromethane. The formation of these byproducts highlights the complex reaction pathways that can compete with the desired transformation.
Similarly, investigations into the synthesis of cyanoguanidine derivatives have revealed the potential for unexpected cyclization and rearrangement reactions. In one instance, the reaction of hydroxylamine (B1172632) hydrochloride with a dimethylcyanoguanidine, which was expected to result in a simple addition product, instead led to the formation of 3,5-diamino-1,2,4-oxadiazole. This demonstrates how the reaction conditions and the nature of the reactants can lead to unanticipated heterocyclic systems.
The following table summarizes byproducts observed in the synthesis of related pyrrole compounds, providing a framework for anticipating potential side reactions in the synthesis of this compound.
| Reaction Type | Reactants | Expected Product | Observed Byproducts |
| Condensation under acidic conditions | 1,3-Cyclohexanedione, Pyrrole | Bis-dipyrromethane | Mono-condensed product, 2-Alkenylpyrrole derivative, 5,5-Dipropyldipyrromethane |
| Addition to Cyanoguanidine | Dimethylcyanoguanidine, Hydroxylamine HCl | Substituted Biguanide | 3,5-Diamino-1,2,4-oxadiazole |
| Cyclocondensation | Acylethynylpyrroles, Guanidine (B92328) nitrate | Pyrrole-aminopyrimidine | Unidentified products and significant tarring of the reaction mixture under certain conditions. |
This table is generated based on findings from related syntheses and is intended to be illustrative of potential byproduct classes.
Further detailed analysis of reaction mixtures, often employing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for the definitive identification and quantification of any unexpected byproducts. Such studies would be foundational for proposing detailed mechanistic pathways for both the formation of the desired product and any competing side reactions.
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-Cyano-1H-pyrrole-1-carboximidamide, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-N bond connecting the pyrrole (B145914) ring to the carboximidamide group, to identify the global energy minimum structure.
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)
Analysis of the electronic structure provides insights into a molecule's reactivity and properties. This involves mapping the distribution of electrons within the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps in understanding the molecule's polarity and identifying potential sites for electrophilic and nucleophilic attack.
A hypothetical data table for such an analysis is presented below.
| Parameter | Calculated Value (Arbitrary Units) |
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For this compound, this would include:
IR Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the infrared spectrum.
NMR Spectroscopy: Prediction of nuclear magnetic shielding constants to estimate ¹H and ¹³C NMR chemical shifts.
A hypothetical table for predicted vibrational frequencies is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N stretch | Data not available |
| C=N stretch | Data not available |
| N-H stretch | Data not available |
| Pyrrole ring modes | Data not available |
Calculation of Reaction Energetics and Transition States
DFT can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can determine reaction enthalpies, activation energies, and reaction pathways, providing a deeper understanding of the molecule's potential reactivity and transformation mechanisms.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound would involve numerically solving Newton's equations of motion for the system, resulting in a trajectory that describes how the positions and velocities of the atoms vary. This approach is particularly useful for studying the conformational dynamics of the molecule and its interactions with a solvent or other molecules.
Theoretical Spectroscopic Characterization
This involves a more in-depth computational analysis to simulate various types of spectra. Beyond IR and NMR, methods like Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), providing information about the molecule's electronic transitions and color. A comprehensive theoretical characterization would compare these computed spectra with experimental results to confirm the molecular structure and understand its electronic properties.
Advanced Applications in Chemical Synthesis and Material Science
N-Cyano-1H-pyrrole-1-carboximidamide as a Key Synthetic Building Block
There is a significant lack of specific published research demonstrating the use of this compound as a direct precursor or intermediate in the synthesis of complex molecules or as a ligand in coordination chemistry.
Precursor to Pyrrolo-Fused Heterocyclic Systems
While pyrrole (B145914) derivatives are widely used in the synthesis of fused heterocyclic systems, no specific examples detailing the use of this compound as a direct starting material for pyrrolo-fused heterocycles, such as pyrrolo[1,2-a] nih.govresearchgate.netscispace.comtriazines, have been identified in the surveyed literature. The synthesis of such systems typically involves the cyclization of functionalized aminopyrroles. It is conceivable that this compound could be theoretically transformed into a suitable aminopyrrole derivative for this purpose, but this has not been reported.
Intermediate in Complex Organic Synthesis
The role of this compound as an intermediate in multi-step complex organic synthesis is not documented in available scientific reports. While various cyanopyrroles and carboximidamides serve as versatile intermediates in organic synthesis, the specific utility of this compound has not been described.
Ligand Design in Coordination Chemistry
The design and synthesis of ligands for coordination chemistry is a vast field, and pyrrole-containing molecules are known to act as effective ligands for a variety of metal ions. However, a search of the literature did not yield any studies on the use of this compound in ligand design or the synthesis of coordination complexes. The presence of multiple nitrogen atoms in the N-cyano and carboximidamide functionalities suggests potential coordination sites, but this has not been experimentally explored or reported.
Integration into Novel Material Systems
Information on the direct integration of this compound into novel material systems, such as conductive polymers, or the exploration of its electronic and optical properties is not available in the scientific literature.
Polymerization of Pyrrole-Based Monomers for Conductive Polymers
The polymerization of pyrrole and its derivatives is a well-established method for producing conductive polymers. Functional groups on the pyrrole ring can be used to tune the properties of the resulting polymer. For instance, N-substituted pyrroles with cyanoethyl groups have been used to create functionalized polypyrroles. Theoretically, a monomer derived from this compound could be synthesized and polymerized. However, there are no published reports of such a polymerization or the properties of the resulting polymer.
Exploration of Electronic and Optical Properties in Advanced Materials
The electronic and optical properties of conductive polymers are highly dependent on the structure of the monomer and the polymer backbone. While the properties of polypyrrole and its various derivatives have been extensively studied, the specific electronic and optical characteristics of materials containing this compound have not been investigated or reported. The presence of the cyano and carboximidamide groups would be expected to influence these properties, but without experimental data, any discussion would be purely speculative.
Research on this compound in Supramolecular Assembly Remains Undocumented in Publicly Accessible Literature
Intensive searches for scientific literature and data concerning the role of this compound in supramolecular assembly have yielded no specific research findings. While the broader field of pyrrole chemistry in supramolecular structures is well-established, information detailing the specific interactions and applications of this compound in this context is not available in the public domain.
The pyrrole moiety is a well-known building block in supramolecular chemistry. Its ability to act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the nitrogen lone pair, makes it a versatile component in the design of self-assembling systems. Furthermore, the aromatic π-system of the pyrrole ring can participate in π-π stacking interactions, which are crucial for the formation of ordered supramolecular architectures.
However, the specific functional groups of this compound—the cyano (-CN) and carboximidamide (-C(=NH)NH2) groups—would be expected to introduce additional, complex intermolecular interactions. The cyano group is a known hydrogen bond acceptor, while the carboximidamide group possesses multiple hydrogen bond donors and acceptors, suggesting a high potential for forming intricate hydrogen-bonded networks.
Despite this potential, there is a conspicuous absence of studies focusing on the supramolecular behavior of this particular compound. Crystal structure analyses, which would provide definitive evidence of its hydrogen bonding patterns and packing motifs in the solid state, are not found in open-access crystallographic databases. Consequently, no data tables on bond lengths, angles, or specific intermolecular contacts for supramolecular assemblies of this compound can be provided.
The lack of available research prevents a detailed discussion of its use in advanced applications such as the development of new materials, where controlled supramolecular assembly is a key factor. Without experimental or theoretical studies, any description of its supramolecular assembly would be purely speculative and not grounded in scientific evidence.
Further research is required to elucidate the supramolecular chemistry of this compound. Such studies would be valuable in understanding how the interplay of the pyrrole ring and the N-cyano-carboximidamide functional group directs self-assembly and could pave the way for its application in materials science.
Q & A
Q. How can researchers optimize the synthesis of N-Cyano-1H-pyrrole-1-carboximidamide to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires systematic parameter testing, including reaction temperature, solvent polarity, catalyst selection, and stoichiometric ratios. For example, Okamoto et al. (1963, 1966) demonstrated that cyanide ion reactions with N-aminopyridinium derivatives require controlled pH and anhydrous conditions to prevent side reactions . Employ kinetic studies (e.g., time-dependent HPLC monitoring) to identify rate-limiting steps. Use FINER criteria to evaluate feasibility (e.g., cost of reagents) and novelty (e.g., alternative cyanide sources) .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to resolve pyrrole ring protons and cyano-group signals.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis to validate bond angles and spatial arrangement of the cyanoimidamide moiety.
Cross-validate results with computational simulations (e.g., DFT-based NMR chemical shift predictions) to address discrepancies .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Adopt a factorial design to test temperature (4°C, 25°C, 40°C), humidity (0%, 60%), and light exposure. Use stability-indicating assays (e.g., HPLC-UV with forced degradation via acid/base/oxidative stress). Quantify degradation products using LC-MS and compare with accelerated stability models (e.g., Arrhenius equation). Ensure ethical considerations in disposal of degraded samples .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity of this compound across different solvents?
- Methodological Answer : Conduct solvent-polarity-controlled experiments (e.g., using Kamlet-Taft parameters) to isolate dielectric effects. Pair experimental results with computational solvent modeling (e.g., COSMO-RS) to predict solvation free energy and transition states. Triangulate data via kinetic profiling, spectroscopic monitoring, and quantum mechanical calculations to reconcile discrepancies. Apply PICO framework to define comparison groups (e.g., aprotic vs. protic solvents) and outcomes (e.g., reaction rate, byproduct formation) .
Q. How can researchers design mechanistic studies to elucidate the role of the cyanoimidamide group in electrophilic substitution reactions?
- Methodological Answer : Use isotopic labeling (e.g., -cyano groups) to track bond reorganization during reactions. Perform Hammett analysis with substituted pyrrole derivatives to correlate electronic effects with reaction rates. Combine stopped-flow UV-Vis spectroscopy for real-time intermediate detection and DFT calculations to map potential energy surfaces. Validate hypotheses via synthetic control experiments (e.g., blocking reactive sites with protecting groups) .
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer : Develop QSAR models using descriptors like logP, HOMO-LUMO gaps, and molecular electrostatic potentials. Train models with experimental IC data against target enzymes (e.g., kinases). Validate predictions via molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding stability. Address data limitations by augmenting datasets with adversarial validation or transfer learning .
Q. How should researchers address inconsistencies in spectroscopic data for this compound across laboratories?
- Methodological Answer : Implement standardized calibration protocols (e.g., NMR using TMS reference, MS using certified calibration compounds). Conduct inter-laboratory round-robin tests with blinded samples. Use mixed-effects statistical models to differentiate systematic errors (e.g., instrument drift) from sample variability. Publish raw data in open repositories for independent verification .
Data Contradiction and Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
